

Application Note: ^1H NMR Spectroscopic Analysis of 3,5-Difluoro-2-methoxyaniline

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Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxyaniline

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the ^1H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **3,5-Difluoro-2-methoxyaniline**. Due to the absence of publicly available experimental spectra for this specific compound, this note presents a predicted ^1H NMR dataset based on established principles of chemical shifts and spin-spin coupling. The protocol outlines systematic procedures for sample preparation, instrument setup, and data acquisition applicable to substituted anilines. This guide serves as a valuable resource for the structural elucidation and characterization of this and structurally related compounds.

Predicted ^1H NMR Spectral Data

The following table summarizes the predicted ^1H NMR spectral data for **3,5-Difluoro-2-methoxyaniline** in a standard deuterated solvent such as Chloroform- d (CDCl_3). The predictions are derived from the analysis of substituent effects (amino, methoxy, and fluoro groups) on the benzene ring and typical coupling constants observed in similar fluorinated aromatic compounds.

Table 1: Predicted ^1H NMR Data for **3,5-Difluoro-2-methoxyaniline**

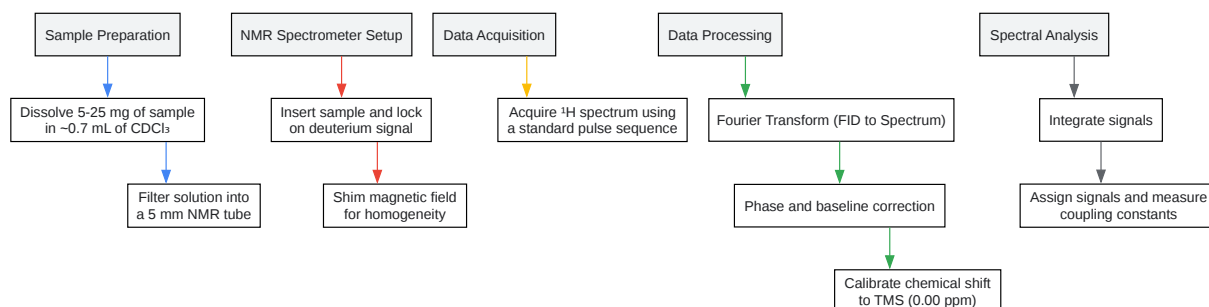
Signal Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)	Integration
H-6	6.45 - 6.60	Doublet of Doublets (dd)	$^3J(\text{H6-F5}) \approx 8\text{-}10$ Hz (ortho); $^4J(\text{H6-H4}) \approx 2\text{-}3$ Hz (meta)	1H
H-4	6.30 - 6.45	Doublet of Doublets (dd)	$^3J(\text{H4-F3}) \approx 8\text{-}10$ Hz (ortho); $^4J(\text{H4-H6}) \approx 2\text{-}3$ Hz (meta)	1H
-NH ₂	3.60 - 4.00	Broad Singlet (br s)	-	2H
-OCH ₃	3.85	Singlet (s)	-	3H

Note: The chemical shift of the -NH₂ protons is highly dependent on solvent, concentration, and temperature and may exchange with trace amounts of D₂O.

Structural and Workflow Diagrams

Visual aids are crucial for understanding the relationship between the molecular structure and its spectral output, as well as the experimental process.

Caption: Molecular structure of **3,5-Difluoro-2-methoxyaniline** with key protons labeled.



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Caption: Experimental workflow for ^1H NMR spectroscopic analysis.

Experimental Protocol

This section details the methodology for acquiring a high-quality ^1H NMR spectrum of **3,5-Difluoro-2-methoxyaniline**.

Materials and Equipment

- Sample: **3,5-Difluoro-2-methoxyaniline** (5-25 mg)
- Deuterated Solvent: Chloroform-d (CDCl_3) is commonly used for nonpolar to moderately polar compounds.[1] Other solvents like Acetone- d_6 or DMSO- d_6 can be used depending on solubility.
- Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer (0.03% v/v).
- Equipment:

- 5 mm NMR tubes, clean and dry.
- Pasteur pipette with a cotton or glass wool plug for filtration.[2]
- Small vial for dissolving the sample.
- NMR Spectrometer (e.g., 300 MHz or higher).

Sample Preparation

- Weighing: Accurately weigh 5-25 mg of **3,5-Difluoro-2-methoxyaniline** into a clean, dry vial. [3]
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ with TMS) to the vial. Gently swirl the vial to ensure the sample dissolves completely.
- Filtration and Transfer: Prepare a Pasteur pipette by tightly packing a small piece of glass wool into the neck.[4] Draw the sample solution into the pipette and filter it directly into a 5 mm NMR tube to remove any particulate matter.[3] The final solution depth in the tube should be at least 4 cm.
- Capping: Securely cap the NMR tube to prevent solvent evaporation.

Instrument Setup and Data Acquisition

- Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the NMR probe.
- Locking: The instrument's software will lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[1]
- Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field. Good shimming is essential for achieving sharp, well-resolved peaks.
- Acquisition Parameters: Set up a standard ¹H single-pulse experiment with the following typical parameters:

- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 scans are usually sufficient for this sample amount to achieve a good signal-to-noise ratio.

Data Processing and Analysis

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain NMR spectrum.
- Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode. Apply a baseline correction algorithm to ensure the baseline is flat.
- Calibration: Reference the spectrum by setting the chemical shift of the internal standard TMS to 0.00 ppm.
- Integration: Integrate the area under each signal. The relative integrals should correspond to the number of protons generating each signal (e.g., 1H, 1H, 2H, 3H).^[1]
- Peak Picking and Coupling Constant Measurement: Identify the chemical shift (in ppm) for each signal. For multiplet signals, measure the distance between the split peaks to determine the coupling constants (J) in Hertz (Hz).^[5] These J-values provide critical information about the connectivity of the protons and their spatial relationship to neighboring fluorine atoms.^[6]

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